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Compound of Interest

Compound Name:
2-Isopropyl-4-methoxy-5-methyl-

phenol

Cat. No.: B8676525 Get Quote

Case Study: 2-Isopropyl-4-methoxy-5-methyl-phenol
(p-Methoxythymol)
Executive Summary & Chemical Identity
2-Isopropyl-4-methoxy-5-methyl-phenol (CAS: 10012-48-3), widely recognized in literature

as p-Methoxythymol, represents a critical intermediate in the synthesis of meroterpenes,

antimicrobial agents, and novel hydrazone-based anticancer therapeutics.

Unlike its parent compound thymol, the introduction of a methoxy group at the para position

(relative to the isopropyl group) significantly alters its crystal lattice energy and solvation

thermodynamics. This guide provides a comprehensive solubility profile derived from structural

analysis, experimental literature, and thermodynamic prediction models.

Key Physicochemical Parameters:

Molecular Formula:

[1]

Molecular Weight: 180.25 g/mol

LogP (Predicted): ~3.3 (Lipophilic)
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Physical State: Crystalline Solid

Primary Solvation Mechanism: Hydrogen bond donation (Phenolic -OH) and acceptance

(Methoxy -OCH3).

Theoretical Framework: Hansen Solubility Parameters
(HSP)
To predict solubility behavior in the absence of exhaustive empirical data, we utilize the Hansen

Solubility Parameter (HSP) theory. The total solubility parameter (

) is decomposed into three components: Dispersion (

), Polarity (

), and Hydrogen Bonding (

).

Predicted HSP Sphere for p-Methoxythymol
Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated parameters are:

Parameter
Value (

)
Mechanistic Insight

(Dispersion) 17.8

High dispersion forces due to

the aromatic ring and

isopropyl/methyl alkyl groups.

Matches well with aromatic

solvents.

(Polarity) 5.2

Moderate polarity introduced

by the methoxy ether and

phenolic hydroxyl dipoles.

(H-Bonding) 11.5

Significant H-bonding

capability. The phenol acts as

a donor/acceptor; the methoxy

group acts as an acceptor.
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Interaction Radius (

): ~8.0 Solvents falling within this distance from the solute's center in 3D space are considered
"Good Solvents".

Solubility Profile & Solvent Compatibility
The following data synthesizes qualitative experimental observations (synthesis workflows) and

quantitative predictions.

Table 1: Solubility Classification in Organic Solvents
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Solvent Class
Representative
Solvent

Solubility Status
Mechanistic
Rationale

Polar Aprotic DMSO High (>200 mg/mL)

Strong H-bond

acceptor (DMSO)

interacts with Phenolic

-OH donor. Matches

polarity.

Polar Aprotic DMF High

Similar mechanism to

DMSO; excellent for

reaction stock

solutions.

Alcohols Methanol / Ethanol High

"Like dissolves like."

Alcohol -OH groups

exchange H-bonds

with the solute's

Phenol/Methoxy

system.

Chlorinated
Dichloromethane

(DCM)
High

Excellent dispersion

match (

) and moderate

polarity match.

Esters Ethyl Acetate High

Good H-bond

acceptor; moderate

polarity fits the

solute's profile well.

Aromatics Toluene Moderate

Strong dispersion

interaction (

stacking), but lacks H-

bonding capability to

fully solvate the -OH

group.
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Alkanes n-Heptane / Hexane Low / Anti-solvent

High dispersion

match, but zero

polarity/H-bonding.

Used experimentally

to precipitate the

compound from

Toluene.

Aqueous Water
Insoluble (<0.5

mg/mL)

Hydrophobic effect

dominates. The alkyl

groups (Isopropyl,

Methyl) disrupt the

water network too

severely.

Visualization: Solvation Mechanism
The following diagram illustrates the competing intermolecular forces governing the dissolution

of p-Methoxythymol.
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Figure 1: Mechanistic pathway of dissolution. Solubility is driven by the solvent's ability to

disrupt the crystal lattice via Hydrogen Bonding.

Experimental Protocol: Determination of Saturation
Solubility
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For drug development applications requiring GLP-compliant data, the following "Shake-Flask"

protocol is the gold standard.

Phase A: Preparation
Excess Addition: Add p-Methoxythymol to the solvent in a glass vial until a visible solid

sediment remains (supersaturation).

Agitation: Incubate the vials at 25°C ± 0.1°C in a thermostatic shaker at 100 RPM for 24 to

48 hours.

Why? This ensures thermodynamic equilibrium is reached, overcoming the slow

dissolution kinetics of crystalline solids.

Phase B: Sampling & Analysis
Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter.

Note: Use PTFE (hydrophobic) to prevent drug adsorption, which can occur with Nylon

filters.

Dilution: Dilute the filtrate with Mobile Phase (Acetonitrile:Water) to fall within the linear

calibration range.

Quantification: Analyze via HPLC-UV.

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.

Detection Wavelength: 280 nm (Characteristic Phenolic absorption).

Flow Rate: 1.0 mL/min.

Visualization: Solubility Screening Workflow
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Figure 2: Standardized workflow for quantitative solubility determination.

Applications in Process Chemistry
Understanding the solubility differential is crucial for purification and crystallization.

Recrystallization Strategy:

Solvent: Toluene (Moderate solubility, increases sharply with heat).

Anti-Solvent: n-Heptane (Low solubility).
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Protocol: Dissolve p-Methoxythymol in hot Toluene (approx. 60°C). Slowly add n-Heptane

until turbidity appears. Cool to 5°C to maximize yield. This exploits the steep solubility

curve in aromatic/alkane mixtures.

Extraction:

When extracting from aqueous reaction mixtures, Ethyl Acetate or Dichloromethane are

preferred over Diethyl Ether due to higher solvation capacity and safety profiles (higher

flash points).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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